molecular formula C17H29ClN2O B4063670 N-(2-adamantyl)-2-piperidin-1-ylacetamide;hydrochloride

N-(2-adamantyl)-2-piperidin-1-ylacetamide;hydrochloride

Cat. No.: B4063670
M. Wt: 312.9 g/mol
InChI Key: NOQCZOABUNZTLS-UHFFFAOYSA-N
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Description

N-(2-adamantyl)-2-piperidin-1-ylacetamide;hydrochloride is a compound that features an adamantane moiety, which is a polycyclic cage molecule with high symmetry and remarkable properties. The adamantane structure is known for its rigidity and stability, making it a valuable scaffold in various chemical and pharmaceutical applications.

Properties

IUPAC Name

N-(2-adamantyl)-2-piperidin-1-ylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O.ClH/c20-16(11-19-4-2-1-3-5-19)18-17-14-7-12-6-13(9-14)10-15(17)8-12;/h12-15,17H,1-11H2,(H,18,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQCZOABUNZTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NC2C3CC4CC(C3)CC2C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-adamantyl)-2-piperidin-1-ylacetamide;hydrochloride typically involves the functionalization of adamantane derivativesThis process often involves the use of carbocation or radical intermediates that exhibit unique stability and reactivity .

Industrial Production Methods

Industrial production of adamantane derivatives, including this compound, often relies on catalytic processes and advanced organic synthesis techniques. These methods ensure high yields and purity of the final product, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(2-adamantyl)-2-piperidin-1-ylacetamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like hydrogen gas, and various halogenating agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated adamantane derivatives, while substitution reactions can produce halogenated or alkylated compounds .

Scientific Research Applications

N-(2-adamantyl)-2-piperidin-1-ylacetamide;hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-adamantyl)-2-piperidin-1-ylacetamide;hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane moiety can anchor the compound in lipid bilayers, enhancing its stability and bioavailability. Additionally, the piperidine ring may interact with various receptors or enzymes, modulating their activity and leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-adamantyl)-2-piperidin-1-ylacetamide;hydrochloride is unique due to its combination of the adamantane and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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